2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Overview
Description
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents . The hydroxymethyl group may also participate in hydrogen bonding, further affecting the compound’s interaction with biomolecules.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds containing pyrrolidine rings have been reported to modulate the activity of specific signaling pathways, potentially leading to changes in gene expression and metabolic flux . The hydroxymethyl group may also play a role in these effects by facilitating interactions with cellular receptors and enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its pyrrolidine ring and hydroxymethyl group. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways . The stereochemistry of the pyrrolidine ring is particularly important, as different stereoisomers can exhibit distinct binding modes and biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the pyrrolidine ring can undergo pseudorotation, which may affect the compound’s stability and interactions with biomolecules . Additionally, the hydroxymethyl group may be susceptible to oxidation or other chemical modifications, further impacting the compound’s activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of metabolic processes . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes that interact with its pyrrolidine ring and hydroxymethyl group. These interactions can lead to the formation of various metabolites, which may have distinct biological activities . The compound’s effects on metabolic flux and metabolite levels are also important considerations in understanding its overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The pyrrolidine ring and hydroxymethyl group can facilitate the compound’s uptake and localization within specific cellular compartments . These interactions may also affect the compound’s accumulation and distribution, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function . The pyrrolidine ring and hydroxymethyl group play crucial roles in these localization processes, influencing the compound’s activity and function within different cellular environments.
Properties
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6(9)8(12)10-3-2-7(4-10)5-11/h6-7,11H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIXBLANGGRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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